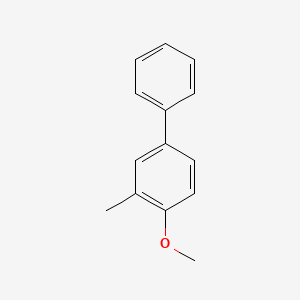

4-Methoxy-3-methylbiphenyl

Beschreibung

Contextual Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemistry and Materials Science

Beyond medicinal chemistry, biphenyl derivatives are integral to the development of advanced materials. Their rigid and planar nature, combined with the potential for extensive electronic conjugation, makes them ideal building blocks for liquid crystals, which are fundamental to modern display technologies. The ability to fine-tune the mesomorphic properties of liquid crystals by altering the substituents on the biphenyl core has been a significant area of research. Furthermore, in the field of organic electronics, biphenyl-containing polymers and small molecules are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), leveraging their excellent charge transport and luminescent properties. The versatility of the biphenyl unit also extends to its use as a key intermediate in the synthesis of more complex organic molecules, where it serves as a robust and reliable building block.

Significance of Methoxy (B1213986) and Methyl Substituents in the 4-Methoxy-3-methylbiphenyl Scaffold

The specific properties and reactivity of this compound are intrinsically linked to the electronic and steric influences of its methoxy and methyl substituents. The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This increased electron density on the phenyl ring can significantly influence the molecule's reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the methoxy group. Furthermore, the methoxy group can participate in hydrogen bonding, which can affect the molecule's solubility and its interactions with other molecules, a crucial consideration in both biological and materials science contexts.

Research Trajectories and Academic Relevance of this compound

While extensive research focusing solely on this compound is not widely documented in publicly available literature, its academic relevance can be inferred from its role as a synthetic intermediate and its relationship to more broadly studied classes of substituted biphenyls. The presence of both methoxy and methyl groups on the biphenyl framework makes it a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

A primary research trajectory for compounds like this compound involves its use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful synthetic method allows for the efficient formation of carbon-carbon bonds, enabling the straightforward incorporation of the 4-methoxy-3-methylphenyl moiety into larger, more functionalized structures. Patents have disclosed the use of related 4-methylbiphenyl (B165694) derivatives as intermediates in the synthesis of pharmaceutically active compounds, suggesting a potential role for this compound in similar drug discovery efforts. google.comjustia.com

Furthermore, the structural motifs present in this compound are found in molecules investigated for their liquid crystalline properties. The biphenyl core, decorated with alkoxy and alkyl chains, is a common feature in liquid crystal design. nih.gov Research in this area often involves the synthesis and characterization of a library of related compounds to understand structure-property relationships. It is therefore plausible that this compound could serve as a precursor or a model compound in the development of new liquid crystalline materials. The commercial availability of this compound from various chemical suppliers for research purposes underscores its utility as a starting material for academic and industrial investigations. hoffmanchemicals.com Its CAS number, 17171-17-4, serves as a unique identifier for researchers to procure this compound for their synthetic endeavors. nih.gov

Chemical Data for this compound

| Property | Value |

| IUPAC Name | 1-Methoxy-4-(3-methylphenyl)benzene |

| CAS Number | 17171-17-4 |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Appearance | Solid |

| Melting Point | 50-54 °C |

| Boiling Point | 139-141 °C at 4 Torr |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H14O |

|---|---|

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

1-methoxy-2-methyl-4-phenylbenzene |

InChI |

InChI=1S/C14H14O/c1-11-10-13(8-9-14(11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI-Schlüssel |

OFRLFBNTGXOFPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 3 Methylbiphenyl

Catalytic Cross-Coupling Reactions for Biphenyl (B1667301) Backbone Construction

The formation of the carbon-carbon bond between the two aryl rings in 4-Methoxy-3-methylbiphenyl is most effectively carried out using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely utilized method.

Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound Synthesis

The Suzuki-Miyaura coupling is a versatile and powerful tool in organic synthesis for the formation of C-C bonds. byjus.com It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. byjus.commusechem.com This reaction is particularly well-suited for synthesizing substituted biphenyls like this compound due to its mild reaction conditions and the commercial availability and environmental friendliness of boronic acids. byjus.com

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.com

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) species. musechem.com This is often the rate-determining step. byjus.com The palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide, leading to the formation of a square-planar palladium(II) complex. libretexts.orgyonedalabs.com This process involves the oxidation of palladium from the 0 to the +2 oxidation state. byjus.com The initial product is a cis-palladium complex, which typically isomerizes to the more stable trans-complex. wikipedia.org Experimental and theoretical studies suggest that for aryl bromides, the oxidative addition occurs to a 12-electron monoligated palladium complex, Pd(PPh₃), under catalytic conditions. chemrxiv.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. nrochemistry.com This step requires the presence of a base to activate the organoboron compound. libretexts.org The exact mechanism of transmetalation has been a subject of debate, with two primary pathways proposed. One involves the formation of a nucleophilic boronate species by the base, which then reacts with the palladium(II) halide complex. The other pathway suggests the formation of a palladium(II) hydroxo complex that reacts with the neutral organoboron compound. nih.gov Recent studies suggest that under typical catalytic conditions, the reaction of a palladium hydroxo complex with the boronic acid is the predominant pathway. nih.gov This step results in a new palladium(II) complex where both organic moieties are attached to the palladium center. yonedalabs.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. musechem.com In this step, the two organic groups on the palladium(II) complex couple to form the desired biphenyl product, and the palladium catalyst is regenerated in its active Pd(0) state. yonedalabs.comchemrxiv.org This process requires the organic groups to be in a cis orientation on the palladium complex. yonedalabs.com If the complex is in a trans configuration after transmetalation, a trans-to-cis isomerization must occur before reductive elimination can take place. acs.org

The regenerated palladium(0) catalyst can then enter a new catalytic cycle. yonedalabs.com

Table 1: Key Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) complex. | Diaryl-Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Biphenyl product and Pd(0) |

The efficiency and outcome of the Suzuki-Miyaura coupling for the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

Ligand Effects: The choice of ligand coordinated to the palladium center is critical. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands are commonly employed. libretexts.org Electron-rich ligands can facilitate the oxidative addition step, while bulky ligands can promote reductive elimination. libretexts.org For instance, triphenylphosphine (B44618) (PPh₃) was one of the earliest and most widely used ligands in Suzuki reactions. libretexts.org

Solvent Systems: The selection of the solvent system is also important. A variety of solvents, including polar and non-polar ones, can be used. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and toluene (B28343), often in the presence of water. nrochemistry.com The solvent can influence the solubility of the reactants and the catalyst, as well as the rates of the individual steps in the catalytic cycle.

Base Selection: The base is a crucial component of the Suzuki-Miyaura reaction, as it is required for the transmetalation step. nrochemistry.com A wide range of bases can be used, including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The strength and nature of the base can significantly impact the reaction rate and yield. The base activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.

Table 2: Common Parameters for Suzuki-Miyaura Coupling

| Parameter | Examples | Role in the Reaction |

| Ligands | PPh₃, SPhos | Stabilize catalyst, influence reactivity |

| Solvents | Toluene, THF, Dioxane/Water | Solubilize reactants, affect reaction rates |

| Bases | K₂CO₃, K₃PO₄, NaOH | Activate boronic acid for transmetalation |

The synthesis of this compound via Suzuki-Miyaura coupling requires the appropriate selection of two precursor molecules: an aryl halide and an organoboron derivative.

Aryl Halides: One of the coupling partners is an aryl halide. For the synthesis of this compound, this could be either a derivative of 4-methoxy-3-methylbenzene or a derivative of benzene, depending on the desired disconnection. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl. Aryl iodides and bromides are commonly used due to their higher reactivity.

Boronic Acid Derivatives: The other coupling partner is an organoboron compound, most commonly a boronic acid or a boronate ester. To synthesize this compound, one would need either 4-methoxy-3-methylphenylboronic acid or a corresponding boronate ester, or alternatively, a phenylboronic acid derivative to couple with a 4-methoxy-3-methyl-substituted aryl halide. Boronic acids are generally stable, crystalline solids that are relatively easy to handle. Boronate esters, such as pinacol (B44631) esters, are also widely used and can offer advantages in terms of stability and purification.

The strategic choice of which precursor contains the 4-methoxy-3-methyl moiety and which is the simpler phenyl group can be influenced by the commercial availability and ease of synthesis of the respective starting materials.

For the synthesis of an achiral molecule like this compound, stereochemical control is not a primary concern. However, the principles of stereochemistry in Suzuki-Miyaura coupling are important for the synthesis of more complex biphenyls. The reaction generally proceeds with retention of stereochemistry at the sp²-hybridized carbon atoms of both the aryl halide and the organoboron reagent.

Regioselectivity, on the other hand, is a critical aspect, particularly when dealing with substrates that have multiple potential reaction sites. In the synthesis of this compound, the regioselectivity is determined by the specific positions of the halide and the boronic acid functional groups on the precursor molecules. The coupling will occur specifically at these activated positions, ensuring the formation of the desired constitutional isomer. The inherent directing effects of the methoxy (B1213986) and methyl substituents on the aromatic ring can be utilized in the synthesis of the precursors to ensure the correct placement of the reactive functional groups.

Copper-Mediated Ullmann Coupling Approaches to Methoxy-Methylbiphenyls

While palladium-catalyzed reactions are dominant, copper-mediated Ullmann coupling represents an older but still relevant method for the synthesis of biaryl compounds, including methoxy-methylbiphenyls. The classical Ullmann reaction involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper, typically at high temperatures.

Modern modifications of the Ullmann coupling often utilize catalytic amounts of copper, along with ligands and additives, to improve the reaction conditions and yields. These reactions can be particularly useful for the synthesis of symmetrical biphenyls. For an unsymmetrical biphenyl like this compound, a mixed Ullmann coupling would be required, which can sometimes lead to a mixture of products, including homocoupled byproducts. Therefore, controlling the selectivity in mixed Ullmann couplings can be challenging compared to the more predictable Suzuki-Miyaura reaction.

Other Transition Metal-Catalyzed Coupling Reactions for Biphenyl Synthesis (e.g., Kumada Coupling)

Besides copper, other transition metals, particularly palladium and nickel, are widely used to catalyze the formation of biaryl compounds. The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, is a powerful method for carbon-carbon bond formation. wikipedia.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgname-reaction.com

The catalytic cycle for the palladium-catalyzed Kumada coupling is well-established and involves three key steps: name-reaction.comnrochemistry.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form an organo-Pd(II) complex. wikipedia.orgname-reaction.com

Transmetalation: The organo-Pd(II) complex reacts with the Grignard reagent, transferring the organic group from magnesium to palladium and forming a diorgano-Pd(II) complex. wikipedia.orgname-reaction.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. name-reaction.com

Nickel-catalyzed Kumada couplings follow a similar mechanistic pathway. organic-chemistry.org This reaction is advantageous for the low-cost synthesis of unsymmetrical biaryls. organic-chemistry.org However, a significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which makes it incompatible with substrates containing base-sensitive functional groups such as esters, ketones, and nitriles. nrochemistry.comjk-sci.com

| Coupling Reaction | Catalyst | Organometallic Reagent | Key Features & Limitations |

| Ullmann Coupling | Copper | N/A (Aryl Halide Coupling) | Good for symmetrical biphenyls; modern variants have improved scope. |

| Kumada Coupling | Nickel or Palladium | Grignard Reagent (R-MgX) | Highly reactive; not tolerant of acidic or electrophilic functional groups. nrochemistry.comjk-sci.com |

Metal-Free Catalysis in Oxidative Dehydrogenation for this compound Production

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. Oxidative dehydrogenation (ODH) and other oxidative coupling reactions offer a direct route to biaryl compounds from non-functionalized aromatic precursors. ingentaconnect.com

One approach involves the use of carbon-based catalysts. For instance, air-oxidized active carbon has been shown to catalyze the oxidative dehydrogenation of phenyl cyclohexenes to biphenyls using molecular oxygen as the terminal oxidant. nih.govaalto.fipnas.org The proposed mechanism involves a redox cycle on the carbon surface, potentially involving quinoidic functional groups. nih.gov

Hypervalent iodine reagents have also emerged as effective oxidants for metal-free biaryl synthesis. ingentaconnect.comeurekaselect.com These reagents can promote the oxidative coupling of two C-H bonds, offering a direct and atom-economical route to biaryls. The mechanism can involve the formation of aromatic cation radicals or diaryliodonium salts as key intermediates. ingentaconnect.com Electrochemical methods provide another avenue for metal-free oxidative coupling, where an electric current is used to promote the formation of the biaryl bond from precursors like tetra(hetero)arylborates. acs.org These methods represent a move towards more sustainable and environmentally benign synthetic strategies. nih.goviaea.org

Retrosynthetic Analysis of this compound and its Precursors

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

Strategic Disconnections and Synthetic Feasibility for Methoxy-Methylbiphenyls

For this compound, the most logical and strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. This disconnection reveals two possible sets of precursor synthons, which correspond to readily available or easily synthesized starting materials for a cross-coupling reaction.

Disconnection Strategy:

Route A: This involves a coupling between a derivative of 4-methoxy-3-methylbenzene and a derivative of benzene. For example, a Suzuki-Miyaura coupling could be performed between 4-methoxy-3-methylphenylboronic acid and a halobenzene.

Route B: This route involves the coupling of a derivative of toluene with a derivative of anisole. For instance, a Kumada coupling could be envisioned between a Grignard reagent derived from a halotoluene and a haloanisole.

The feasibility of each route depends on the availability of the starting materials, the compatibility of the functional groups with the chosen reaction conditions, and the potential for regioselectivity issues. The methoxy and methyl groups are generally robust and compatible with many cross-coupling conditions. nih.gov

Advanced Process Chemistry and Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of advanced process chemistry and scalable methodologies. Key to this is the implementation of continuous flow technologies and process intensification strategies, which offer significant advantages over traditional batch processing in terms of efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Applications in Biphenyl Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of biphenyl compounds, offering enhanced control over reaction parameters and improved product consistency. While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the public domain, valuable insights can be drawn from the synthesis of structurally similar compounds, such as 4-methoxybiphenyl (B1664174), often achieved through palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura reactions. bohrium.com

One notable approach involves the use of a continuous plug flow reactor (PFR) for the Heck reaction. researchgate.net In a representative system for a related compound, 4-iodoanisole (B42571) is reacted with an appropriate coupling partner in a PFR packed with a supported palladium catalyst. researchgate.netbeilstein-journals.org The use of supercritical carbon dioxide (scCO2) as a solvent, often in combination with co-solvents like THF and methanol, has been explored to enhance mass transfer and facilitate a more environmentally friendly process. researchgate.netbeilstein-journals.org The catalyst, for instance, can be 2% palladium on a silica (B1680970) support, which obviates the need for phosphine co-catalysts, thereby simplifying the work-up procedure. researchgate.netbeilstein-journals.org

The reaction conditions in a continuous flow system are critical for achieving high conversion and selectivity. Parameters such as temperature, pressure, and flow rate are meticulously controlled to optimize the reaction outcome. researchgate.net For example, in the synthesis of a related methoxybiphenyl derivative, the reaction temperature is a crucial factor, with higher temperatures not always leading to better results, as they can promote the formation of undesired isomers. researchgate.net The residence time in the reactor, which is determined by the flow rate, also plays a significant role in the extent of conversion. researchgate.net

Below is an interactive data table illustrating typical parameters and outcomes for the continuous flow Heck synthesis of a closely related compound, 4-methoxybiphenyl, which serves as a model for the synthesis of this compound.

| Parameter | Value | Outcome |

| Reactor Type | Plug Flow Reactor (PFR) | --- |

| Catalyst | 2% Pd on Silica | High catalytic activity |

| Solvent | scCO2 with THF/Methanol | Green solvent system |

| Temperature | 155 °C | Optimal conversion |

| Pressure | 200 bar | Maintains supercritical state |

| Flow Rate | 0.12 mL/min | Optimized for residence time |

| Residence Time | 5.2 minutes | Sufficient for high conversion |

| Conversion of 4-iodoanisole | up to 90% | Efficient reaction |

This data is based on the synthesis of 4-methoxybiphenyl and serves as a representative example. researchgate.netbeilstein-journals.org

Industrial-Scale Optimization and Process Intensification

The scaling up of the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. Process intensification is a key strategy to address these challenges, aiming to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com For the synthesis of biphenyls, this can be achieved through several avenues.

One of the primary methods of process intensification is the use of packed-bed reactors containing a heterogeneous catalyst. researchgate.net This approach not only increases the catalyst-reagent contact, leading to a significant increase in the reaction rate compared to batch reactions, but also simplifies catalyst recovery and product purification. researchgate.netresearchgate.net For instance, in Suzuki-Miyaura cross-coupling reactions, a common method for biphenyl synthesis, the use of sol-gel entrapped catalysts like SiliaCat DPP-Pd in a continuous flow setup has shown promise for practical applications with high-concentration solutions and relevant flow rates. researchgate.net

Further process intensification can be achieved by integrating reaction and separation steps. For example, a continuous flow process for biaryls has been developed that combines a packed-bed reactor for the Suzuki-Miyaura coupling with a subsequent extraction system using supercritical carbon dioxide (scCO2). rsc.org This integrated approach allows for the continuous production of the desired biphenyl with high purity, minimizing waste and downstream processing. rsc.org

The optimization of a continuous flow process for industrial scale-up often involves high-throughput experimentation (HTE). nih.gov Automated systems can rapidly screen a wide range of reaction conditions, including catalyst loading, temperature, concentration, and stoichiometry, to identify the optimal parameters for maximizing yield and minimizing by-product formation. nih.gov The "hotspots" identified through HTE can then be validated and scaled up in microfluidic or other continuous flow systems. nih.gov

Looking towards the future, the development of autonomous continuous flow reactor systems holds the potential to revolutionize the scalable synthesis of specialty chemicals like this compound. osti.govornl.gov These intelligent systems can integrate in-line reaction monitoring and automated feedback loops to continuously optimize the synthesis pathway, ensuring high efficiency and product quality at an industrial scale. osti.govornl.gov

Spectroscopic and Structural Elucidation of 4 Methoxy 3 Methylbiphenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of atoms. For substituted biphenyls, it is instrumental in confirming the substitution pattern and understanding the molecule's conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for 4-Methoxy-3-methylbiphenyl allows for the identification and assignment of all unique proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal provide a detailed map of the proton framework.

The ¹H NMR spectrum of 4'-Methoxy-3-methyl-1,1'-biphenyl, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The assignments are as follows: a doublet at δ 7.52 ppm corresponds to the two protons on the methoxy-substituted ring that are ortho to the other phenyl ring. A multiplet observed between δ 7.37 and 7.31 ppm is assigned to three protons on the methyl-substituted ring. A doublet at δ 7.12 ppm represents the proton ortho to the methyl group, and another doublet at δ 6.97 ppm is attributed to the two protons ortho to the methoxy group. The methoxy group protons appear as a sharp singlet at δ 3.86 ppm, while the methyl group protons resonate as a singlet at δ 2.41 ppm. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.52 | Doublet (d) | 8.4 | 2H | Aromatic protons (H-2', H-6') |

| 7.37-7.31 | Multiplet (m) | - | 3H | Aromatic protons on methyl-substituted ring (H-2, H-4, H-5) |

| 7.12 | Doublet (d) | 7.2 | 1H | Aromatic proton (H-6) |

| 6.97 | Doublet (d) | 8.4 | 2H | Aromatic protons (H-3', H-5') |

| 3.86 | Singlet (s) | - | 3H | Methoxy group (-OCH₃) |

| 2.41 | Singlet (s) | - | 3H | Methyl group (-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While the specific experimental ¹³C NMR data for this compound is not detailed in the available literature, the expected chemical shifts can be predicted based on data from analogous compounds such as 4-methoxy-1,1'-biphenyl and 4-methyl-1,1'-biphenyl. rsc.org

The carbon attached to the electron-donating methoxy group (C-4') is expected to be significantly shielded, appearing upfield around 159 ppm. rsc.org Conversely, the carbons ortho and para to the methoxy group will also be shielded due to resonance effects. The carbon of the methoxy group itself typically appears around 55 ppm. rsc.org The methyl group's carbon is expected to resonate at approximately 21 ppm. rsc.org The quaternary carbons (C-1, C-1', C-3, C-4') will have distinct chemical shifts influenced by their substituents and position within the biphenyl (B1667301) system. The chemical shift of ortho-substituted methoxy groups is typically around 56 ± 1 ppm. researchgate.net

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Rationale/Comparison |

|---|---|---|

| -OCH₃ | ~55.4 | Based on 4-methoxy-1,1'-biphenyl. rsc.org |

| -CH₃ | ~21.1 | Based on 4-methyl-1,1'-biphenyl. rsc.org |

| Aromatic C-O | ~159.2 | Based on 4-methoxy-1,1'-biphenyl. rsc.org |

| Aromatic C-CH₃ | ~138.4 | Based on 4-methyl-1,1'-biphenyl. rsc.org |

| Other Aromatic C | 114-141 | General range for substituted biphenyls. rsc.org |

The conformation of substituted biphenyls is defined by the torsional or dihedral angle between the two phenyl rings. Steric hindrance between ortho substituents can prevent coplanarity. Advanced NMR techniques are powerful tools for investigating these conformational properties. chemicalbook.com

Dynamic NMR (DNMR) spectroscopy can be used to study the rate of rotation around the C-C single bond connecting the two rings. chemicalbook.com At low temperatures, this rotation may be slow enough on the NMR timescale to observe separate signals for non-equivalent protons or carbons, which coalesce as the temperature increases.

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximity of protons. For substituted biphenyls, NOESY can detect correlations between protons on different rings, which is highly dependent on the dihedral angle. The presence and intensity of these cross-peaks can be used to estimate the average internuclear distances and thus deduce the preferred conformation.

Furthermore, the calculation of ¹³C NMR chemical shifts combined with molecular mechanics can be used to determine the conformations of substituted biphenyls. In biphenyl itself, the dihedral angle is approximately 45°, which increases towards 90° in ortho-substituted derivatives to minimize steric strain. The use of proton NMR in nematic solvents, which induces a partial orientation of the solute molecules, can also provide detailed structural information, including the dihedral angle between the phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman effect) corresponds to specific vibrational transitions. These techniques are highly sensitive to the types of bonds and functional groups present.

The methoxy (-OCH₃) and methyl (-CH₃) groups on the biphenyl scaffold give rise to characteristic vibrational bands in the IR and Raman spectra.

The methyl group typically exhibits two distinct C-H stretching bands: an asymmetric stretch near 2960 cm⁻¹ and a symmetric stretch around 2870 cm⁻¹. Additionally, C-H bending vibrations for the methyl group are observed, with an asymmetric bend around 1450 cm⁻¹ and a symmetric "umbrella" mode near 1375 cm⁻¹.

The methoxy group also has characteristic C-H stretching vibrations from its methyl component, which often overlap with those of other alkyl groups in the 3000–2850 cm⁻¹ region. A key feature of the methoxy group is the strong C-O stretching vibration, which for aryl ethers typically appears in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch). Theoretical models have been developed to better understand the vibrational spectra associated with the C-H stretch of methyl and methoxy groups, considering factors like Fermi resonance.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | Medium |

| Symmetric C-H Stretch | ~2870 | Medium | |

| Asymmetric C-H Bend (Scissoring) | ~1450 | Medium | |

| Symmetric C-H Bend (Umbrella) | ~1375 | Medium | |

| Methoxy (-OCH₃) | Asymmetric C-O Stretch | 1275-1200 | Strong |

| Symmetric C-O Stretch | 1075-1020 | Strong |

The aromatic rings of the biphenyl system have a set of characteristic vibrations. Aromatic C-H stretching vibrations typically occur at wavenumbers above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). In-ring C=C stretching vibrations give rise to a series of bands, often of variable intensity, in the 1600–1400 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations are found in the 900–675 cm⁻¹ region, and their positions are highly indicative of the substitution pattern on the aromatic ring.

Substituents have a significant influence on the electronic structure and, consequently, the vibrational spectra of the aromatic rings. The methoxy group, an electron-donating group, and the methyl group, a weakly electron-donating group, affect the bond strengths and dipole moments within the rings. These electronic effects, both inductive and resonance-based, can alter the frequencies and intensities of the ring's vibrational modes. For instance, conjugation can shift the C=C stretching bands to lower frequencies. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biphenyl backbone, which may be weak in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational modes, as some modes may be active in one technique but not the other (the rule of mutual exclusion for centrosymmetric molecules).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophoric Properties and Conjugation Effects in Biphenyl Systems

The electronic absorption spectra of biphenyl and its derivatives, including this compound, are characterized by the presence of a π-electron system that acts as a chromophore. This system is responsible for the absorption of ultraviolet and visible light, leading to electronic transitions between molecular orbitals. The biphenyl system consists of two phenyl rings connected by a single bond. The extent of conjugation between these two rings, which is dependent on the dihedral angle between them, significantly influences the position and intensity of the absorption bands. acs.orgnih.gov

In a planar conformation, maximum overlap between the p-orbitals of the two rings occurs, leading to an extended conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, less energy is required to excite an electron, and the absorption maximum (λmax) shifts to a longer wavelength, an effect known as a bathochromic or red shift. shimadzu.comlibretexts.org Conversely, a larger dihedral angle between the rings reduces p-orbital overlap, decreases conjugation, and results in a hypsochromic or blue shift (shift to a shorter wavelength). libretexts.org In the gas phase, biphenyl is nonplanar with a dihedral angle of approximately 45°. nih.gov

Substituents on the biphenyl rings can also significantly impact the UV-Vis spectrum. Electron-donating groups, such as the methoxy (-OCH3) and methyl (-CH3) groups in this compound, generally cause a bathochromic shift. This is due to their ability to donate electron density to the π-system, further decreasing the HOMO-LUMO energy gap. The position of the substituents also plays a role; for instance, the absorption wavelength can be sensitive to whether a substituent is on the donor-group-containing ring or the other ring. acs.org

The intensity of the absorption is described by the molar absorptivity (ε). Generally, more extended conjugated systems not only exhibit bathochromic shifts but also show an increase in molar absorptivity, a phenomenon known as a hyperchromic effect. shimadzu.comlibretexts.org

| Compound | λmax (nm) | Molar Absorptivity (ε) | Effect of Conjugation/Substitution |

| Benzene | 255 | 180 | Basic aromatic chromophore. shimadzu.com |

| Biphenyl | ~250 | ~19000 | Extended conjugation leads to bathochromic and hyperchromic shifts compared to benzene. |

| 1,3-Butadiene | 217 | 21000 | Simple conjugated diene. libretexts.org |

| 1,3,5-Hexatriene | 258 | - | Increased conjugation leads to a bathochromic shift compared to 1,3-butadiene. libretexts.org |

| 4-Methoxyphenol | 222, 282 | - | Presence of electron-donating groups causes a red shift. sielc.com |

Solvatochromism and Environmental Sensitivity in Aromatic Ethers

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed. wikipedia.org This effect arises from the differential solvation of the ground and excited states of a chromophore, which in turn alters the energy gap between these states. wikipedia.org Aromatic ethers, due to the presence of the oxygen atom with its lone pairs of electrons, can exhibit significant solvatochromic shifts. The polarity of the solvent, its dielectric constant, and its hydrogen bonding capability are key factors influencing these shifts. wikipedia.org

The interaction between the solute (e.g., this compound) and solvent molecules can stabilize or destabilize the ground and excited electronic states to different extents. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift. This is known as positive solvatochromism. wikipedia.org Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic (blue) shift will be observed, a phenomenon termed negative solvatochromism. wikipedia.org

Aromatic ethers can participate in hydrogen bonding with protic solvents, which can further influence their UV-Vis absorption spectra. The lone pairs on the ether oxygen can act as hydrogen bond acceptors. This interaction can affect the electron density on the aromatic ring and, consequently, the energy of the electronic transitions. The study of solvatochromism provides valuable insights into the electronic structure of molecules and their interactions with their immediate environment. bsu.edu

| Solvent | Dielectric Constant (ε) | Effect on Spectrum |

| Hexane | 1.88 | Non-polar, minimal solvatochromic shift. |

| Diethyl Ether | 4.34 | Moderately polar, can induce shifts. reddit.com |

| Dichloromethane | 8.93 | Polar, often causes significant shifts. reddit.com |

| Acetone | 20.7 | Polar, can lead to red shifts in compounds with positive solvatochromism. wikipedia.org |

| Methanol | 32.7 | Polar, protic solvent, can cause blue shifts in compounds with negative solvatochromism. wikipedia.org |

| Water | 80.1 | Highly polar, protic solvent, can induce significant shifts. wikipedia.org |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C14H14O. nih.gov The exact mass can be calculated by summing the precise masses of its constituent atoms (Carbon-12: 12.000000 Da, Hydrogen-1: 1.007825 Da, Oxygen-16: 15.994915 Da). The calculated monoisotopic mass for C14H14O is 198.104465 Da. nih.gov An HRMS instrument would be able to measure the m/z of the molecular ion ([M]+•) to a value very close to this calculated mass, thus confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, a sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a plot of ion abundance versus m/z ratio and serves as a chemical fingerprint for the compound. For this compound, the mass spectrum would show a molecular ion peak at m/z 198, corresponding to the intact molecule. nih.gov Additionally, a series of fragment ions would be observed, which provide structural information about the molecule.

The fragmentation of methoxy-substituted biphenyls under electron impact ionization often follows predictable pathways. nih.gov Common fragmentation patterns for aromatic ethers include the loss of a methyl radical (•CH3) from the methoxy group, leading to a [M-15]+ ion, or the loss of a formyl radical (•CHO), resulting in a [M-29]+ ion. Cleavage of the biphenyl linkage can also occur. The study of these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for distinguishing between isomers. nih.gov

| Ion | m/z (Nominal) | Possible Identity |

| [M]+• | 198 | Molecular Ion |

| [M-CH3]+ | 183 | Loss of a methyl radical |

| [M-CHO]+ | 169 | Loss of a formyl radical |

| [C13H10O]+• | 182 | Loss of a methyl group from the tolyl ring |

| [C6H5]+ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination of Biphenyl Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. wikipedia.org

For biphenyl derivatives, X-ray crystallography provides definitive information about the conformation of the molecule in the solid state. A key structural feature of biphenyls is the torsional (or dihedral) angle between the two phenyl rings. In the solid state, biphenyl itself has been described as being essentially planar, although in the gas phase it adopts a twisted conformation. wikipedia.org The planarity in the crystal is often a result of packing forces in the crystal lattice.

The introduction of substituents on the biphenyl rings can significantly influence the solid-state structure. Steric hindrance between substituents, particularly in the ortho positions, can force the rings to adopt a non-planar conformation. wikipedia.org The crystal structure of this compound would reveal the precise dihedral angle between the two rings, the planarity of each ring, and the orientation of the methoxy and methyl groups. This information is crucial for understanding the relationship between the solid-state structure and the compound's physical and spectroscopic properties.

The data obtained from X-ray crystallography, such as the unit cell dimensions and the atomic coordinates, provide a fundamental basis for computational studies and for rationalizing the observed chemical and physical behavior of the compound. google.com

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the case of 3,5-dimethoxy-4'-methylbiphenyl , the molecules organize into complex wave-like layers. nih.gov This arrangement is facilitated by an extensive network of intermolecular interactions. A notable feature is the presence of C–H···π interactions, where hydrogen atoms from the methoxy groups interact with the π-systems of neighboring phenyl rings. nih.gov Additionally, weak C–H···O hydrogen bonds are observed, involving the methoxy oxygen atoms and hydrogen atoms from either adjacent methoxy groups or the aromatic rings. nih.gov The distances of these C–H···π interactions range from 3.366(3) to 3.686(3) Å. nih.gov

Similarly, the crystal packing of 3,4-dimethoxy-4'-methylbiphenyl reveals a columnar arrangement where layers of methoxy and methyl groups alternate. nih.gov This structure is also stabilized by C–H···π interactions and weak C–H···O hydrogen bonds. nih.gov The molecules are linked into a two-dimensional network parallel to the (100) plane through these interactions. nih.gov The D···A (Donor-Acceptor) distances for the C–H···O hydrogen bonds in this analogue vary from 3.356(2) to 3.694(2) Å. nih.gov

The following table summarizes the key intermolecular interactions observed in these analogues of this compound.

| Compound Name | Interaction Type | Donor/Acceptor Groups | Distance (Å) |

| 3,5-dimethoxy-4'-methylbiphenyl | C–H···π | Methoxy H ··· Phenyl Ring | 3.366(3) - 3.686(3) |

| C–H···O | Methoxy/Aromatic H ··· Methoxy O | - | |

| 3,4-dimethoxy-4'-methylbiphenyl | C–H···O | Methoxy H ··· Methoxy O | 3.356(2) - 3.694(2) |

| C–H···π | Methoxy H ··· Phenyl Ring | 4.218(2) | |

| Edge-to-face π–π | Phenyl Ring ··· Phenyl Ring | 5.047(1) |

Conformational Analysis in Crystalline State

The conformation of biphenyl compounds in the crystalline state is primarily defined by the dihedral angle (torsion angle) between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents, as well as by the forces involved in the crystal packing.

For substituted biphenyls, a completely planar conformation is often disfavored due to steric hindrance between the ortho-hydrogens of the two rings. Consequently, the rings are typically twisted with respect to each other.

In the crystal structure of 3,5-dimethoxy-4'-methylbiphenyl , the asymmetric unit contains three crystallographically independent molecules that are conformationally similar. nih.gov The intramolecular dihedral angles between the phenyl rings for these three molecules are -36.4(3)°, 41.3(3)°, and -37.8(3)°. nih.gov This variation highlights the influence of the local crystalline environment on the molecular conformation.

For 3,4-dimethoxy-4'-methylbiphenyl , a single molecule is present in the asymmetric unit, and the dihedral angle between the planes of the aromatic rings is 30.5(2)°. nih.gov This value is consistent with those observed in other similar biphenyl structures. nih.gov

The observed dihedral angles in these analogues indicate that the molecules adopt a non-planar conformation in the solid state. This twisted arrangement is a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric repulsion between the rings.

The conformational data for these analogues is presented in the table below.

| Compound Name | Dihedral Angle Between Phenyl Rings (°) |

| 3,5-dimethoxy-4'-methylbiphenyl (Molecule 1) | -36.4(3) |

| 3,5-dimethoxy-4'-methylbiphenyl (Molecule 2) | 41.3(3) |

| 3,5-dimethoxy-4'-methylbiphenyl (Molecule 3) | -37.8(3) |

| 3,4-dimethoxy-4'-methylbiphenyl | 30.5(2) |

Computational and Theoretical Chemistry Studies of 4 Methoxy 3 Methylbiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics.

Geometric optimization is a fundamental computational step to determine the lowest energy arrangement of atoms in a molecule. For biphenyl (B1667301) systems, a critical geometric parameter is the dihedral angle (torsion angle) between the two phenyl rings. This angle is influenced by the steric and electronic effects of substituents and intermolecular interactions in the solid state.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A smaller gap suggests lower kinetic stability and higher chemical reactivity. researchgate.netresearchgate.net For aromatic systems like 4-Methoxy-3-methylbiphenyl, the HOMO and LUMO are typically π-orbitals delocalized over the biphenyl core. From the FMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the methoxy (B1213986) group, making it a primary site for electrophilic interaction. The aromatic rings would also exhibit negative potential above and below the plane, characteristic of π-systems.

DFT calculations are highly effective in predicting various spectroscopic parameters that can be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculated wavenumbers are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing information about the electronic transitions between molecular orbitals. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics of Biphenyls

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches for Biphenyl Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are chemoinformatic approaches that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds and guiding the design of more potent analogues.

Biphenyl analogues have been the subject of numerous QSAR studies for various biological activities, including as aromatase inhibitors for breast cancer therapy and as anti-inflammatory agents. tandfonline.comnih.govresearchgate.net In these studies, molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for a set of biphenyl derivatives and correlated with their experimentally measured activities.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often used. tandfonline.com These models generate contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity.

For example, a 3D-QSAR study on biphenyl derivatives as aromatase inhibitors yielded a statistically significant model with a high correlation coefficient (R²), indicating a strong relationship between the structural features and inhibitory activity. nih.gov Such models provide crucial insights into the structure-activity relationship and can help in the design of novel, more effective biphenyl compounds. nih.govtandfonline.com

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Biphenyl Analogues Source: Based on data for biphenyl derivatives as potent HIV-1 NNRTIs. tandfonline.com

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_pred (Predictive R²) | Significance |

| CoMFA | 0.688 | 0.976 | 0.831 | Indicates good internal stability and predictive ability. |

| CoMSIA/SHE | 0.758 | 0.968 | 0.828 | Demonstrates excellent predictive capability and reliable estimation. |

Descriptor Generation and Model Development

The foundation of predictive modeling lies in the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, these descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors. protoqsar.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are then developed using these descriptors. protoqsar.com The process involves compiling a dataset of related compounds and their measured properties, calculating a wide array of descriptors for each, and then using statistical methods or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity or property. protoqsar.com For instance, in studies on substituted biphenyls, descriptors have been used to model properties like biological activity. tandfonline.com

Commonly used molecular descriptors that would be relevant for modeling this compound include:

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond acceptors | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Balaban J index | Encodes information about the branching and shape of the molecular graph. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Relates to the three-dimensional arrangement of the atoms. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Derived from quantum mechanical calculations, describing electronic properties. ucsb.edu |

These descriptors serve as the features for developing robust predictive models.

Predictive Modeling for Structure-Property Correlations

Predictive modeling aims to establish a reliable correlation between the molecular structure, as encoded by the descriptors, and a specific property of interest. Various machine learning and statistical techniques are employed to create these models. For biphenyl derivatives, multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like support vector machines (SVM) and neural networks are used to develop predictive QSAR/QSPR models. tandfonline.com

The goal is to create a model that is not only accurate for the compounds used in its creation (the training set) but can also accurately predict the properties of new, untested compounds. scienceopen.comaaai.org For example, a QSAR study on imidazole-substituted biphenyls successfully developed models to predict inhibitory activity against the CYP17 enzyme, highlighting the importance of specific structural features and electronic properties. tandfonline.com Such models could similarly be developed for this compound to predict properties like solubility, toxicity, or receptor binding affinity, thereby accelerating materials discovery and drug development processes.

Investigation of Intermolecular Interactions and Supramolecular Assembly in Biphenyl Compounds

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions. For biphenyl compounds, understanding these forces is key to crystal engineering and controlling the physical properties of the material.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Engineering

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed analysis of close contacts between neighboring molecules.

For biphenyl derivatives containing methoxy groups, Hirshfeld analysis typically reveals the significance of several types of interactions. The two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of these interactions. nih.govnih.gov Each point on the plot corresponds to a pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of these points highlight the prevalence of different contact types.

A representative breakdown of intermolecular contacts for a methoxy-substituted aromatic compound, as determined by Hirshfeld analysis, is shown below:

| Intermolecular Contact Type | Typical Percentage Contribution | Description |

| H···H | 40 - 50% | Van der Waals interactions, typically the most abundant contact type in organic crystals. researchgate.netnih.gov |

| O···H / H···O | 20 - 40% | Represents hydrogen bonding (e.g., C–H···O) and other close contacts involving oxygen. nih.govresearchgate.net |

| C···H / H···C | 15 - 25% | Indicates C–H···π interactions, which are crucial for the packing of aromatic systems. nih.govnih.gov |

| C···C | < 5% | Corresponds to π-π stacking interactions between aromatic rings. nih.gov |

The distinct spikes and patterns in the fingerprint plot allow for the identification of specific interactions, such as the characteristic "wings" that signify C–H···π interactions. nih.gov This detailed information is invaluable for crystal engineering, as it helps rationalize observed crystal packing and predict how modifications to the molecular structure might influence the resulting supramolecular assembly.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that visualizes weak interactions in real space. mdpi.comjussieu.fr It is based on the electron density (ρ) and its reduced density gradient (RDG). malta-consolider.com By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and characterized.

These interactions are typically visualized as isosurfaces between molecules, which are color-coded to indicate the nature and strength of the interaction:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions. rsc.org

Red surfaces: Signify strong, repulsive interactions, such as steric clashes. rsc.org

For this compound, NCI analysis would reveal the landscape of intermolecular forces. It would show broad green surfaces corresponding to van der Waals interactions between the biphenyl rings and smaller, localized green or bluish-green patches indicating C–H···O and C–H···π interactions. Red areas might appear between ortho hydrogens on the two phenyl rings, highlighting the steric repulsion that contributes to the twisted conformation of the biphenyl core. rsc.org This technique provides an intuitive and chemically insightful picture of the forces holding the crystal lattice together.

Crystal Engineering and Molecular Recognition Principles

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net For biphenyl compounds, the supramolecular assembly is guided by the interplay of hydrogen bonds, π-π stacking, and C–H···π interactions. The substituents on the biphenyl core, such as the methoxy and methyl groups in this compound, play a critical role in directing this assembly. researchgate.net

Molecular recognition between biphenyl molecules in the solid state is governed by the principle of complementarity in shape and electrostatic potential. Molecules self-assemble to maximize attractive interactions (like hydrogen bonds and π-stacking) while minimizing repulsive steric clashes. By systematically modifying substituents, crystal engineers can control the formation of specific supramolecular synthons—robust and predictable patterns of intermolecular interactions—to build novel crystalline architectures with tailored optical, electronic, or mechanical properties. nih.gov

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions on this compound are controlled by the directing effects of the substituents already present on the phenyl ring.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. The oxygen atom's lone pairs can donate electron density to the ring through resonance, a +R (or +M) effect. This effect strongly stabilizes the carbocation intermediate when the electrophile attacks at the positions ortho and para to the methoxy group.

Methyl Group (-CH₃): The methyl group is a less potent activating group that donates electron density primarily through induction (+I effect) and hyperconjugation. libretexts.org This also directs incoming electrophiles to the ortho and para positions.

In this compound, these groups are on the same ring. The methoxy group is at position 4, and the methyl group is at position 3. Their combined influence directs incoming electrophiles. The methoxy group is the more powerful activating group and its directing effect generally dominates. The positions ortho to the methoxy group are 2 and 6, and the para position is occupied by the other phenyl ring. The positions ortho to the methyl group are 2 and 4 (with 4 being occupied by the methoxy group), and the para position is 6.

Therefore, the positions most activated for electrophilic attack are C2, C5, and C6. The directing effects are summarized in the table below.

| Position | Influence of Methoxy Group (at C4) | Influence of Methyl Group (at C3) | Combined Effect |

| C2 | ortho (Activating) | ortho (Activating) | Strongly Activated |

| C5 | meta (Less Activated) | meta (Less Activated) | Less Activated |

| C6 | ortho (Activating) | para (Activating) | Strongly Activated |

Steric hindrance from the existing substituents can also play a role in determining the final product distribution. spu.edu Attack at the C2 position, for instance, is sterically hindered by the adjacent methyl group at C3.

These common electrophilic aromatic substitution reactions introduce nitro (-NO₂), halogen (-X), or sulfonic acid (-SO₃H) groups onto the aromatic ring.

Nitration: This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org For substituted biphenyls, the reaction conditions influence the outcome. Studies on the nitration of related methylbiphenyl compounds show that the reaction favors substitution on the activated ring. spu.edu For this compound, nitration is expected to occur on the substituted ring at the positions most activated by the methoxy and methyl groups. For example, the synthesis of related nitrated biphenyls such as 4-Methoxy-3'-nitrobiphenyl has been reported, demonstrating the feasibility of introducing a nitro group onto the biphenyl system. rsc.org

Halogenation: Aromatic halogenation involves treating the compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide (e.g., FeBr₃, AlCl₃). wikipedia.org The catalyst polarizes the halogen molecule to create a stronger electrophile. The regioselectivity follows the directing effects of the methoxy and methyl groups, favoring substitution at the activated ortho and para positions.

Sulfonation: This reaction is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile is sulfur trioxide (SO₃). The reaction is reversible. As with other SEAr reactions, sulfonation will occur at the electron-rich positions of the substituted ring.

A summary of these electrophilic substitution pathways is provided below.

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-4-methoxy-3-methylbiphenyl |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | X⁺ | Halo-4-methoxy-3-methylbiphenyl |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Methoxy-3-methylbiphenylsulfonic acid |

Oxidation Reactions of this compound

The methoxy and methyl groups on the biphenyl core are susceptible to oxidation under various conditions.

The conversion of a methoxy group (-OCH₃) to a hydroxyl group (-OH) is a demethylation reaction. This transformation is synthetically useful for producing phenol derivatives. While direct oxidation is one conceptual pathway, this conversion is more commonly achieved through cleavage of the ether bond using strong reagents. For instance, reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions on related substituted biphenyls. A novel method for preparing hydroxy-methoxybenzene derivatives involves using ethaneperoxoic acid, generated in situ from hydrogen peroxide and acetic acid. This process acts as an electrophilic substitution where OH⁺ is added to the most nucleophilic carbon on the aromatic ring. nih.gov

The benzylic methyl group can be oxidized to various states, including an alcohol, aldehyde, or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. A process for oxidizing methyl-substituted biphenyl compounds involves contacting them with an oxygen source. wipo.int The oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using catalysts like cobalt salts in the presence of a radical initiator. organic-chemistry.org Another method uses molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.org The aerobic oxidation of p-methoxytoluene, a similar substrate, yields 4-methoxybenzoic acid among other products. mdpi.com

Oxidation to Aldehyde or Alcohol: Milder or more selective oxidation conditions are required to stop the oxidation at the aldehyde or alcohol stage. The selective oxidation of alcohols to aldehydes is a well-established process, indicating that if the methyl group were first hydroxylated, it could be further oxidized in a controlled manner. researchgate.net

| Functional Group | Reaction Type | Typical Reagents/Conditions | Product Functional Group |

| Methoxy (-OCH₃) | Demethylation | Strong acids (e.g., HBr), Lewis acids | Hydroxyl (-OH) |

| Methyl (-CH₃) | Benzylic Oxidation | Strong oxidants (e.g., KMnO₄, O₂/Co(II) catalyst) | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | Benzylic Oxidation | Milder oxidants | Aldehyde (-CHO) or Alcohol (-CH₂OH) |

Functionalization of the this compound Core

Beyond the reactions targeting the existing substituents, the core biphenyl structure can be further functionalized. This allows for the synthesis of a wide array of complex derivatives. Derivatization is a common strategy to modify the chemical properties of a molecule, for instance, to enhance its stability or detectability for analytical purposes. nih.govjfda-online.com

One advanced strategy is C-H functionalization, which involves directly converting a carbon-hydrogen bond on the aromatic ring into a new carbon-carbon or carbon-heteroatom bond. For example, palladium-catalyzed ortho-C–H methoxylation of aryl halides has been developed, demonstrating a method to introduce additional methoxy groups onto an aromatic ring. nih.gov Such strategies could be applied to functionalize the unsubstituted phenyl ring of this compound or to add further substituents to the already substituted ring. These methods provide streamlined access to polysubstituted aromatic compounds, which are valuable in various fields of chemical research. nih.gov

Reactivity and Derivatization of 4 Methoxy 3 Methylbiphenyl

Reactivity and Derivatization

Carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to functionalize molecules. beilstein-journals.org For a molecule like this compound, with multiple C-H bonds, achieving selectivity is a significant challenge. nih.gov The primary strategies to control selectivity involve leveraging directing groups, which position a catalyst to activate a specific C-H bond, typically ortho to the directing group. beilstein-journals.orguni-muenster.de

The methoxy group on one phenyl ring and the methyl group on the other inherently direct electrophilic substitutions, but for C-H activation, a directing group is often explicitly installed. The development of templates that can direct functionalization to the meta position has broadened the scope of C-H activation. nih.gov For instance, a nitrile-based directing group attached to a molecule can facilitate meta-selective C-H activation. nih.gov In the case of this compound, installing a directing group, such as an alcohol that can be tethered to a silicon-based nitrile template, would allow for targeted functionalization. The electronic influence of the methoxy group can work in concert with a directing group to enhance meta selectivity on its ring. nih.gov

Strategies for C-H functionalization have grown enormously, moving beyond traditional steric and electronic control to powerful directing-group-based approaches. nih.gov While ortho-directing groups are most common, pioneering work has demonstrated the feasibility of meta-selective C-H activation using specially designed templates. nih.gov

| Position of Directing Group (DG) | Targeted C-H Bond | Expected Selectivity | Reaction Type | Catalyst System (Example) |

|---|---|---|---|---|

| Ortho to Methoxy | Ortho' | High | Olefination | Pd(OAc)₂ |

| Ortho to Methyl | Ortho' | High | Acetoxylation | Pd(OAc)₂ |

| Tethered for Meta-Activation (on Methoxy-ring) | Meta to DG | High (meta:others >95:5) | Arylation | Pd(OAc)₂ / Ligand |

| Tethered for Meta-Activation (on Methyl-ring) | Meta to DG | Moderate to High | Iodination | Pd(OAc)₂ / oxidant |

Carboxylic Acids:

The introduction of a carboxylic acid group onto the biphenyl (B1667301) scaffold can be achieved through various synthetic routes. A prevalent method is the Suzuki-Miyaura cross-coupling reaction. ontosight.aiajgreenchem.com This involves coupling an appropriately substituted aryl boronic acid with an aryl halide. For example, to synthesize a derivative like 4'-Methylbiphenyl-3-carboxylic acid, 3-carboxyphenylboronic acid could be coupled with 4-bromo-toluene, or alternatively, 4-methylphenylboronic acid could be coupled with 3-bromobenzoic acid, typically catalyzed by a palladium complex. ontosight.aiajgreenchem.com

Another approach involves the functionalization of a pre-formed biphenyl. This could include the oxidation of a methyl group to a carboxylic acid or the carboxylation of an organometallic intermediate derived from the biphenyl.

| Strategy | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Example |

|---|---|---|---|---|

| Suzuki Coupling | (4-methoxy-3-methylphenyl)boronic acid | Methyl 4-bromobenzoate | Pd(PPh₃)₄, K₂CO₃ | Methyl 4'-methoxy-3'-methyl-[1,1'-biphenyl]-4-carboxylate |

| Grignard Carboxylation | 4-Bromo-4'-methoxy-3'-methylbiphenyl | Mg, then CO₂ | Dry Ether, H₃O⁺ | 4'-Methoxy-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| Oxidation | 4,4'-Dimethyl-3-methoxybiphenyl | KMnO₄ | Heat, H₂O/Pyridine | 4'-Methyl-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid |

Amines:

The synthesis of biphenyl amines can be accomplished through several established methods. One common strategy is the reduction of a nitro group, which can be introduced onto the biphenyl ring via electrophilic nitration. The resulting nitro-biphenyl is then reduced to the corresponding amine using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

Reductive amination is another versatile method where a biphenyl aldehyde or ketone is reacted with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent to form the target amine. libretexts.org Additionally, the Hofmann rearrangement of a primary amide derived from a biphenyl carboxylic acid can yield a primary amine with one less carbon atom. libretexts.org The synthesis of secondary amines can be achieved by reacting a primary amine with an alkyl halide, though this can lead to mixtures of products. libretexts.orgorgsyn.org A more controlled approach involves the use of protecting groups, such as a 2-nitrobenzenesulfonamide (B48108) group, to facilitate mono-alkylation. orgsyn.org

The mechanisms of the reactions used to functionalize this compound are well-studied. The Suzuki-Miyaura coupling, for instance, proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

C-H activation mechanisms are more varied. For palladium-catalyzed reactions, a common pathway is the concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a ligand or an internal directing group. escholarship.org Computational studies using DFT (Density Functional Theory) have shown that for some remote C-H activations, a heterodimeric transition state, for example involving Pd and Ag, can be favored. escholarship.org

Kinetic studies provide insight into the factors that control reaction rates. For nucleophilic substitution reactions, the reactivity of an anion is strongly correlated with the distribution of its charge; highly charge-localized anions tend to react more rapidly than those where the charge is delocalized. yorku.ca In gas-phase studies of reactions between anions and methyl chloride, rate constants were found to be significantly higher for charge-localized anions (>8 x 10⁻¹⁰ cm³ molecule⁻¹ sec⁻¹) compared to charge-delocalized anions (<3 x 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹). yorku.ca The presence of even weak solvation can dramatically decrease the reaction rate. yorku.ca For cross-coupling reactions, factors such as temperature, catalyst loading, and the electronic nature of the substrates and ligands all influence the reaction kinetics. For example, in the Heck reaction of 4-iodoanisole (B42571), increasing the reaction temperature leads to higher conversion, and the nature of the alkene partner also significantly affects the reaction rate. beilstein-journals.org

| Reactant Anion | Charge Character | Rate Constant (k) (cm³ molecule⁻¹ sec⁻¹) | Reaction Probability |

|---|---|---|---|

| CH₃O⁻ | Charge-localized | 1.1 x 10⁻⁹ | 0.59 |

| C₂H₅O⁻ | Charge-localized | 1.3 x 10⁻⁹ | 0.81 |

| C₆H₅⁻ | Charge-delocalized | < 3 x 10⁻¹¹ | < 0.02 |

| C₆H₅CH₂⁻ | Charge-delocalized | < 1 x 10⁻¹² | < 0.0006 |

Advanced Research Applications of 4 Methoxy 3 Methylbiphenyl and Its Derivatives

Advanced Organic Synthesis Building Blocks

The utility of 4-methoxy-3-methylbiphenyl and its structural isomers extends into advanced organic synthesis, where the biphenyl (B1667301) scaffold serves as a foundational element for constructing more complex molecular architectures. The specific arrangement of the methoxy (B1213986) and methyl groups on the biphenyl core offers distinct steric and electronic properties that can be exploited in multi-step synthetic sequences.